molecular formula C12H12FNO3 B8156806 2-Fluoro-5-(morpholine-4-carbonyl)benzaldehyde

2-Fluoro-5-(morpholine-4-carbonyl)benzaldehyde

Cat. No.: B8156806
M. Wt: 237.23 g/mol
InChI Key: SWDACKXJQGVCDW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(morpholine-4-carbonyl)benzaldehyde is an organic compound with the molecular formula C11H12FNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a morpholine-4-carbonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(morpholine-4-carbonyl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and morpholine.

    Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a nucleophilic substitution reaction with morpholine to form an intermediate compound.

    Carbonylation: The intermediate is then subjected to carbonylation conditions to introduce the carbonyl group at the 4-position of the morpholine ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(morpholine-4-carbonyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: 2-Fluoro-5-(morpholine-4-carbonyl)benzoic acid.

    Reduction: 2-Fluoro-5-(morpholine-4-carbonyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(morpholine-4-carbonyl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(morpholine-4-carbonyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The fluorine atom and morpholine ring can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde group.

    2-Fluoro-5-(morpholine-4-carbonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Fluoro-5-(morpholine-4-carbonyl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

2-Fluoro-5-(morpholine-4-carbonyl)benzaldehyde is unique due to the presence of both the fluorine atom and the morpholine-4-carbonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-5-(morpholine-4-carbonyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-11-2-1-9(7-10(11)8-15)12(16)14-3-5-17-6-4-14/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDACKXJQGVCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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